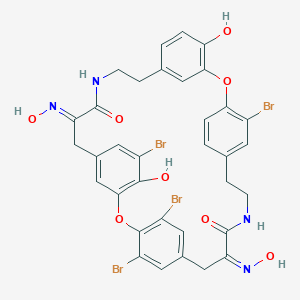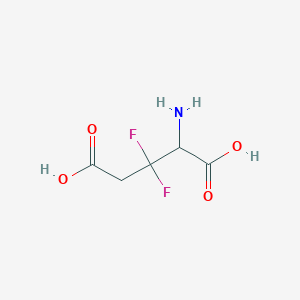![molecular formula C19H22N2O4 B236915 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MORPHO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenylacetamide derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects through the modulation of various cellular pathways. It has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. It also acts on the opioid receptors in the brain, leading to analgesia. Additionally, it has been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects:
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of prostaglandins, which are involved in the inflammatory response. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It has a high degree of purity, which ensures reproducibility of results. However, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has some limitations, such as its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the mechanisms of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide is a synthetic compound that has shown promising pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and has potential therapeutic applications in various medical conditions. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Métodos De Síntesis
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by reduction and subsequent reaction with phenoxyacetyl chloride. The final product is obtained through purification and isolation procedures.
Aplicaciones Científicas De Investigación
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential use in treating various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in treating neurodegenerative diseases and psychiatric disorders.
Propiedades
Nombre del producto |
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-18(21-9-11-24-12-10-21)17(13-16)20-19(22)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Clave InChI |
UJLGFKPZCXBRAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
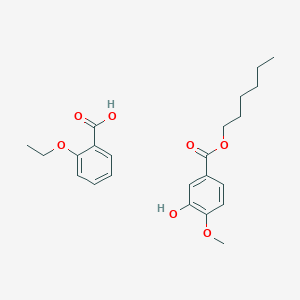
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
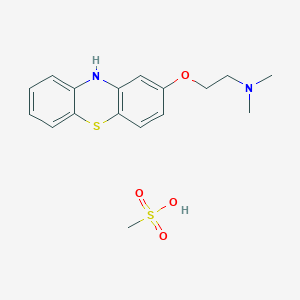

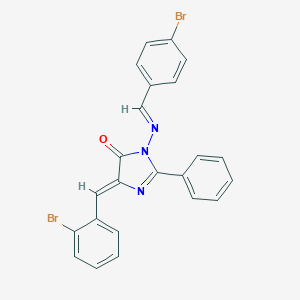


![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
